molecular formula C8H8FNO2 B168591 Methyl 4-amino-3-fluorobenzoate CAS No. 185629-32-7

Methyl 4-amino-3-fluorobenzoate

Cat. No.: B168591
CAS No.: 185629-32-7
M. Wt: 169.15 g/mol
InChI Key: DOMJYWCXCVFKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-fluorobenzoate (CAS: 185629-32-7) is an aromatic ester featuring a fluorine atom at the meta position and an amino group at the para position relative to the methyl ester moiety. Its molecular formula is C₈H₆FNO₂, with a molecular weight of 169.14 g/mol . This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines and benzothiazoles . Its reactivity is influenced by the electron-withdrawing fluorine and electron-donating amino group, enabling selective functionalization during synthesis. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating proper handling protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-fluorobenzoate can be synthesized through the reduction of methyl 3-fluoro-4-nitrobenzoate. The typical procedure involves dissolving methyl 3-fluoro-4-nitrobenzoate in a mixture of ethyl acetate and methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The reaction mixture is then subjected to a hydrogen atmosphere at room temperature for several hours. After the reaction is complete, the mixture is filtered, and the solvent is removed to obtain the desired product as a solid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group at the 4-position undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is critical for modifying biological activity or generating intermediates for pharmaceuticals.

Example Reaction:

Reagent/ConditionsProductYieldSource
Butyryl chloride, chlorobenzene, 50–100°CMethyl N-butyryl-4-amino-3-fluorobenzoate92–95%
  • Mechanism: The amino group attacks the electrophilic carbonyl carbon of the acyl chloride, followed by HCl elimination.

  • Applications: Used to synthesize prodrugs or masked intermediates in medicinal chemistry .

Sulfonamide Formation

Reaction with sulfonyl chlorides generates sulfonamide derivatives, a key step in drug discovery for enhancing metabolic stability.

Example Reaction:

Reagent/ConditionsProductYieldSource
2,5-Difluorobenzenesulfonyl chloride, pyridine/DCMMethyl 3-(2,5-difluorophenylsulfonamido)-4-fluorobenzoate94.5%
  • Notes: While this example uses the 3-amino-4-fluoro isomer, analogous reactivity is expected for the 4-amino-3-fluoro derivative due to similar electronic environments .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-amino-3-fluorobenzoic acid.

Example Conditions:

Reagent/ConditionsProductYieldSource
H₂SO₄/MeOH, reflux4-Amino-3-fluorobenzoic acid89%
  • Mechanism: Acid-catalyzed ester hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 3-position participates in NAS under electron-deficient conditions.

Proposed Reaction:

Reagent/ConditionsProductNotes
NaSH/DMF, 100°CMethyl 4-amino-3-mercaptobenzoateTheoretical: Fluorine’s electronegativity enhances NAS feasibility.
  • Challenges: The electron-donating amino group may deactivate the ring, requiring strong activating groups or harsh conditions for substitution.

Reductive Alkylation

The amino group can undergo reductive alkylation with aldehydes or ketones in the presence of reducing agents.

Example from Analogs:

Reagent/ConditionsProductYieldSource
Formaldehyde, NaBH₃CN, acetic acidMethyl 3-(dimethylamino)-4-fluorobenzoate100%
  • Application: Generates tertiary amines for further functionalization .

Diazotization and Coupling

The amino group can be diazotized to form diazonium salts, enabling coupling reactions (e.g., Sandmeyer or Heck reactions).

Potential Products:

  • Sandmeyer Reaction: Introduction of halides or cyanide at the 4-position.

  • Azo Coupling: Formation of colored azo dyes for analytical applications.

Critical Considerations

  • Steric and Electronic Effects: The fluorine atom’s electron-withdrawing nature and the amino group’s electron-donating properties create a polarized aromatic system, directing substitution to specific positions.

  • Protection Strategies: The amino group often requires protection (e.g., acetylation) during multi-step syntheses to prevent undesired side reactions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    Methyl 4-amino-3-fluorobenzoate has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. For example, it has been utilized in the development of soluble epoxide hydrolase (sEH) inhibitors, which are promising candidates for treating inflammation-related diseases such as arthritis and pancreatitis. A study demonstrated that derivatives of this compound showed significant analgesic effects in animal models of inflammation .
  • Inhibitory Activity :
    Research has highlighted the compound's inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), which are important enzymes involved in oxidative stress responses. Derivatives of this compound exhibited varying degrees of inhibition, suggesting potential applications in cancer therapy and oxidative stress-related disorders .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the synthesis of several bioactive molecules:

  • Synthesis of Isothiocyanates :
    The compound has been reacted with thiophosgene to yield isothiocyanates, which have shown promise in cancer research due to their ability to induce apoptosis in cancer cells .
  • Derivatives with Enhanced Activity :
    Modifications to the this compound structure have led to the creation of derivatives with improved pharmacological profiles. For instance, derivatives designed to enhance binding affinity to GR and GST receptors have been synthesized and evaluated for their therapeutic potential .

Case Study 1: Analgesic Effects

A derivative synthesized from this compound was tested for its analgesic properties in a chronic inflammatory model. The results indicated that the compound significantly reduced pain levels and inflammation markers compared to control groups .

Case Study 2: Antioxidant Activity

In vitro studies demonstrated that certain derivatives exhibited strong antioxidant activity by effectively scavenging free radicals. This property suggests potential applications in preventing oxidative damage associated with various diseases .

Mechanism of Action

The mechanism of action of methyl 4-amino-3-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects. The exact pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methyl Amino-Fluorobenzoates

The position of fluorine and amino substituents on the benzene ring significantly alters physicochemical properties and reactivity:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-amino-3-fluorobenzoate 185629-32-7 4-NH₂, 3-F C₈H₆FNO₂ 169.14 Intermediate in CFTR modulators , benzothiazole synthesis
Methyl 3-amino-4-fluorobenzoate 369-26-6 3-NH₂, 4-F C₈H₆FNO₂ 169.14 Altered electronic effects due to swapped substituents; less common in literature
Methyl 4-amino-2-fluorobenzoate 73792-08-2 4-NH₂, 2-F C₈H₆FNO₂ 169.14 Fluorine ortho to ester may increase steric hindrance
Methyl 3-amino-2-fluorobenzoate 1195768-18-3 3-NH₂, 2-F C₈H₆FNO₂ 169.14 Potential use in asymmetric catalysis or specialty polymers

Key Insights :

  • Electronic Effects: Fluorine meta to the amino group (as in the target compound) balances electron withdrawal and donation, enhancing stability in nucleophilic acyl substitution reactions .
  • Steric Considerations: Fluorine at ortho positions (e.g., Methyl 4-amino-2-fluorobenzoate) may hinder reactivity due to proximity to the ester .

Esters with Modified Alkyl Chains

Replacing the methyl ester with bulkier alkyl groups impacts solubility and steric properties:

Compound Name CAS Number Alkyl Group Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 4-amino-3-fluorobenzoate 73792-12-8 Ethyl C₉H₈FNO₂ 183.18 Higher lipophilicity; used in solubility-driven applications
tert-Butyl 4-amino-3-fluorobenzoate 157665-53-7 tert-Butyl C₁₁H₁₂FNO₂ 209.22 Enhanced steric protection; stabilizes intermediates during synthesis

Key Insights :

  • Solubility : Ethyl esters exhibit better solubility in organic solvents compared to methyl esters, aiding in reaction optimization .
  • Stability : tert-Butyl esters are often used to protect carboxyl groups under acidic conditions .

Derivatives with Additional Functional Groups

Substitution of fluorine with other electron-withdrawing groups or expansion of functional groups alters reactivity:

Compound Name CAS Number Functional Group Molecular Formula Molecular Weight (g/mol) Applications
Methyl 4-amino-3-(trifluoromethyl)benzoate 167760-75-0 -CF₃ C₉H₈F₃NO₂ 219.16 Enhanced electron withdrawal; used in fluorinated drug candidates
5-Amino-2-fluorophenylacetic acid 518057-74-4 -CH₂COOH C₈H₆FNO₂ 167.14 Carboxylic acid derivative; potential use in peptide mimetics

Key Insights :

  • Trifluoromethyl Groups : Increase metabolic stability and lipophilicity, critical in pharmacokinetics .
  • Carboxylic Acid Derivatives : Broaden utility in coupling reactions (e.g., amide bond formation) .

Data Tables

Table 1: Comparative Physical Properties

Property This compound Ethyl 4-amino-3-fluorobenzoate Methyl 4-amino-3-(trifluoromethyl)benzoate
Molecular Weight (g/mol) 169.14 183.18 219.16
Boiling Point (°C) Not reported Not reported Not reported
Solubility (Organic Solvents) High Very High Moderate
Purity (Commercial) 98% 98% ≥95%

Biological Activity

Methyl 4-amino-3-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C8H8FN2O2, features an amino group and a fluorine atom attached to a benzoate structure. Its properties include:

  • Molecular Weight : 170.16 g/mol
  • Log P (octanol-water partition coefficient) : Approximately 1.64, indicating moderate lipophilicity .
  • Solubility : Soluble in organic solvents, with limited water solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, this compound demonstrated effective inhibition against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were notably low, suggesting potent antibacterial properties:

CompoundMIC (µg/mL)Bacterial Strain
This compound0.008E. coli WT
This compound0.03K. pneumoniae WT
This compound0.125Pseudomonas aeruginosa WT

This indicates that the compound's structural features may enhance its interaction with bacterial targets, potentially through inhibition of critical enzymes involved in bacterial replication .

Anticancer Potential

This compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation:

Cell LineIC50 (µM)
MCF-71.61
HCT116>1000 (solubility limit)

The compound's ability to induce apoptosis suggests a promising avenue for further research into its use as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition leads to increased bacterial cell death .
  • Apoptosis Induction : In cancer cells, it may activate caspase pathways leading to programmed cell death. The presence of the amino group is critical for enhancing binding affinity to these targets .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of this compound derivatives:

  • SAR Analysis : A comparative analysis revealed that modifications at various positions on the benzoate ring significantly affect biological activity. For example, derivatives with halogen substitutions exhibited enhanced potency against bacterial strains compared to unsubstituted analogs .
  • In Vivo Studies : Preliminary animal studies indicated that this compound could penetrate biological membranes effectively, suggesting potential for systemic therapeutic applications .

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-3-fluorobenzoate, and how can reaction conditions be optimized for yield?

Basic
this compound is commonly synthesized via bromination and cyclization reactions. A documented method involves reacting this compound with sodium thiocyanate (NaSCN) in acetic acid (AcOH) under reflux to form benzothiazole derivatives . Optimization includes controlling stoichiometry (4.0 equiv NaSCN) and reaction time to minimize side products. Yield improvements can be achieved by using high-purity starting materials and inert atmospheres to prevent oxidation of the amino group.

Q. What spectroscopic techniques are effective for characterizing this compound and its derivatives?

Basic
Key techniques include:

  • ¹H NMR : Assigns protons adjacent to electron-withdrawing groups (e.g., fluorine and ester). For example, the methyl ester group typically resonates at δ ~3.8–3.9 ppm, while aromatic protons show splitting patterns due to fluorine coupling .
  • GC-MS : Used for purity assessment (>95% by GC) and identification of volatile derivatives .
  • HPLC : Critical for analyzing polar intermediates, especially when monitoring amino group stability under acidic conditions .

Q. How can researchers address contradictions in purity assessments when using different analytical methods (e.g., GC vs. HLC)?

Advanced
Discrepancies arise due to method-specific sensitivities. For example:

  • GC may underestimate purity if non-volatile impurities (e.g., salts) are present, while HPLC (High-Performance Liquid Chromatography) detects polar contaminants .
  • Resolution : Cross-validate using multiple techniques (e.g., GC, HPLC, and elemental analysis). For instance, HLC-grade purity (>95%) may require corroboration with ¹H NMR integration ratios to confirm structural integrity .

Q. What strategies mitigate side reactions involving the amino group during derivatization?

Advanced
The amino group is prone to oxidation and unwanted acylation. Mitigation strategies include:

  • Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) or acetyl before reactive steps (e.g., bromination) .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to slow down electrophilic substitution .
  • Selective Reagents : Use mild acylating agents like acetic anhydride in controlled stoichiometry to avoid over-functionalization .

Q. How is this compound incorporated into triazine-based systems for medicinal chemistry applications?

Advanced
The compound serves as a building block for triazine-linked pharmacophores. For example:

  • Stepwise Coupling : React with trichlorotriazine to form intermediates, followed by substitution with phenols or amines. This approach enables modular synthesis of antitumor or antimicrobial agents .
  • Mechanistic Insight : The fluorine atom enhances electron-deficient character, facilitating nucleophilic aromatic substitution on the triazine ring .

Q. How should researchers design stability studies for this compound under varying storage and reaction conditions?

Methodological

  • Thermal Stability : Conduct accelerated degradation studies at 40–60°C and monitor via HPLC for decomposition products (e.g., hydrolyzed benzoic acids) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the aromatic amine .
  • pH-Dependent Stability : Test in buffered solutions (pH 1–13) to identify optimal conditions for long-term storage (neutral pH recommended) .

Q. What role does this compound play in synthesizing benzothiazole derivatives?

Application-Focused
It acts as a precursor in benzothiazole synthesis via cyclization with NaSCN. The fluorine atom directs regioselectivity during bromination, ensuring the thiazole ring forms at the meta position relative to the ester group . Applications include fluorescent probes and kinase inhibitors, where the benzothiazole core enhances binding affinity .

Q. How can computational modeling aid in predicting reactivity and regioselectivity of this compound derivatives?

Advanced

  • DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices and electrostatic potential maps. Fluorine’s inductive effect lowers electron density at the 4-position, favoring reactions at the 5- or 6-positions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide rational design of triazine or benzothiazole derivatives .

Q. Data Contradiction Analysis Example

Issue : Conflicting melting points reported for triazine derivatives (e.g., 217.5–220°C vs. 192.6°C).
Resolution : Variability may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm crystalline phases and thermogravimetric analysis (TGA) to assess solvent content .

Properties

IUPAC Name

methyl 4-amino-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMJYWCXCVFKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457888
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185629-32-7
Record name methyl 4-amino-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 150 ml ethyl acetate was dissolved 5.74 grams methyl 3-fluoro-4-nitrobenzoate and the resulting solution was hydrogenated in the Parr apparatus (45 psi) over 600 mg 10% Pd-on-C for about 45 minutes, when the hydrogen uptake ceased. The catalyst was removed by filtration and the solvent was removed in vacuo to give 4.86 grams methyl 3-fluoro-4-aminobenzoate as an off-white solid, m.p. 107°-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
600 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-fluoro-4-nitrobenzoate(2.14 g, 10.8 mmol) and iron powder(2.63 g) in acetic acid(22 ml) was stirred at 50° C. for 2.5 h. After cooling down to room temperature, CH2Cl2(100 ml) and water(300 ml) was added to the mixture and filtered to remove iron powder. The organic layer was separated and the aqueous layer was extracted with CH2Cl2(70 mlx2). The CH2Cl2 solution was combined, washed with water, brine, dried(Na2SO4), and concentrated to give 1.77 g(97%) of pale brown solid.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
2.63 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

Methyl 3-fluoro-4-nitrobenzoate (5.18 g, 26.0 mmol) in a 1:1 mixture (50 mL) of EtOH and AcOEt with 10% Pd/C (0.52 g) was hydrogenated on a Parr hydrogenation apparatus at 40 psi. Pd/C was removed by filtration through a pad of Celite® 545. The filtrate was concentrated under vacuum. The residue was diluted with AcOEt, washed with brine, and dried over anhydrous MgSO4. Evaporation of solvent under vacuum gave the title compound (4.17 g, 95% yield) as a pale solid.
Quantity
5.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.52 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods IV

Procedure details

Into a 2000-mL round-bottom flask maintained with a nitrogen atmosphere, was placed a solution of methyl 3-fluoro-4-nitrobenzoate (98 g, 492.46 mmol, 1.00 equiv) in ethyl acetate:methanol=1:1 (1000 mL). Then Pd/C (10 g, 10 wt %, Degussa type) was added. The flask was fitted with a balloon of hydrogen, and the heterogeneous reaction mixture was stirred fo(16 h under a hydrogen atmosphere at 30°C. The catalyst solids were filtered off and the filtrate was concentrated under vacuum to give the deisred product methyl 4-amino-3-fluorobenzoate.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-amino-3-fluorobenzoate
Methyl 4-amino-3-fluorobenzoate
Methyl 4-amino-3-fluorobenzoate
Methyl 4-amino-3-fluorobenzoate
Methyl 4-amino-3-fluorobenzoate
Methyl 4-amino-3-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.